2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde
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Overview
Description
2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Similar in structure but lacks the pyridine ring, which may affect its biological activity.
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-butyric acid: Another plant hormone with distinct applications in agriculture.
The uniqueness of this compound lies in its specific structure, which combines the indole and pyridine moieties, potentially leading to unique biological activities and applications .
Properties
CAS No. |
590397-80-1 |
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Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H12N2O/c21-11-15-14-9-8-12-5-1-2-6-13(12)17(14)20-18(15)16-7-3-4-10-19-16/h1-11,20H |
InChI Key |
KCOFRYXLOCSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=C3C=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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